
Bauhinoxepin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bauhinoxepin B is a dibenzooxepine that is dibenzo[b,f]oxepine substituted by a methoxy group at position 6, a methyl group at position 7, a prenyl group at position 2 and hydroxy groups at positions 1 and 8 respectively. It is isolated from the roots of Bauhinia saccocalyx and exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a dibenzooxepine, a polyphenol and an aromatic ether.
Aplicaciones Científicas De Investigación
Antimycobacterial Properties
Bauhinoxepin B, identified in Bauhinia saccocalyx, demonstrates significant antimycobacterial activities. It has been found to exhibit a minimum inhibitory concentration (MIC) of 12.5 µg/ml against mycobacterial strains. This suggests potential use in combating mycobacterial infections (Kittakoop et al., 2004).
Synthetic Studies for Enhanced Applications
Efforts in the total synthesis of bauhinoxepin, including this compound, have been explored to understand its structure better and enhance its biological activities. These studies involve constructing the characteristic dibenzo[b,f]oxepin ring, crucial for its biological properties. Such synthetic studies can lead to improved versions of the compound for specific therapeutic uses (Narita et al., 2011); (Yoshida et al., 2010).
Methodological Advancements in Synthesis
Recent methodological advancements, such as one-pot synthesis techniques, have been applied to create dibenzo[b,f]oxepines, including this compound. These new methods might streamline the synthesis process, making the compound more accessible for research and potential therapeutic applications (Taweesak et al., 2021).
Propiedades
Fórmula molecular |
C21H22O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-methoxy-2-methyl-8-(3-methylbut-2-enyl)benzo[b][1]benzoxepine-3,7-diol |
InChI |
InChI=1S/C21H22O4/c1-12(2)5-6-14-8-10-18-16(19(14)23)9-7-15-11-17(22)13(3)20(24-4)21(15)25-18/h5,7-11,22-23H,6H2,1-4H3 |
Clave InChI |
LSRDCIRGVJBGRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |
SMILES canónico |
CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1229689.png)
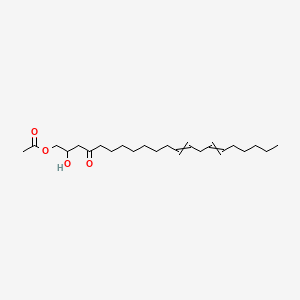
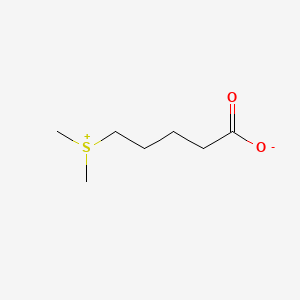
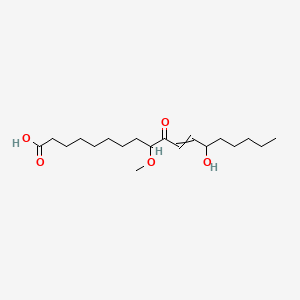

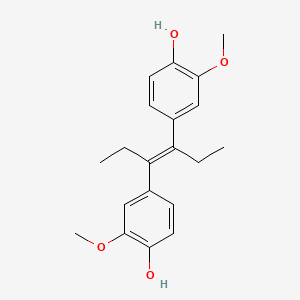
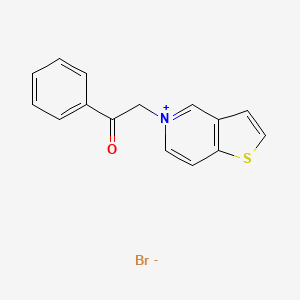
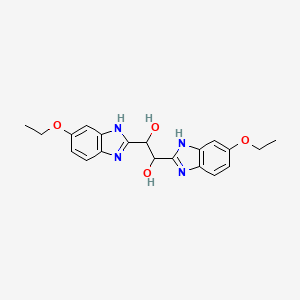
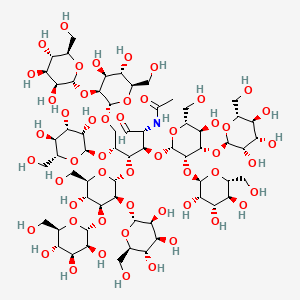
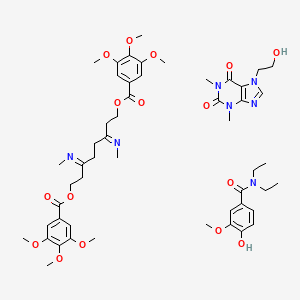
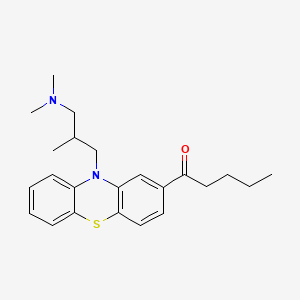
![(3S,3aS,5aS,5bR,10bS)-3-hydroxy-3,3a,5b-trimethylspiro[2,4,5,5a,6,7,10a,10b-octahydro-1H-cyclopenta[a]fluorene-10,1'-cyclopropane]-8-one](/img/structure/B1229705.png)
![[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)